5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole
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Overview
Description
5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole is an organic compound that features a tetrazole ring and a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole typically involves a multi-step process. One common method starts with the preparation of the boronate ester intermediate, which is then coupled with a benzyl halide under palladium-catalyzed conditions to form the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include biaryl compounds from Suzuki-Miyaura cross-coupling and various oxidized or reduced forms of the tetrazole ring.
Scientific Research Applications
5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as a bioorthogonal reagent, which can selectively react with specific biomolecules in living systems.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester and tetrazole groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The tetrazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
What sets 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole apart from similar compounds is its combination of a boronate ester and a tetrazole ring. This unique structure allows it to participate in a broader range of chemical reactions and makes it particularly useful in applications requiring both reactivity and stability.
Properties
Molecular Formula |
C14H19BN4O2 |
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Molecular Weight |
286.14 g/mol |
IUPAC Name |
5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2H-tetrazole |
InChI |
InChI=1S/C14H19BN4O2/c1-13(2)14(3,4)21-15(20-13)11-7-5-6-10(8-11)9-12-16-18-19-17-12/h5-8H,9H2,1-4H3,(H,16,17,18,19) |
InChI Key |
DMZZECKKHAJNSG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3=NNN=N3 |
Origin of Product |
United States |
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